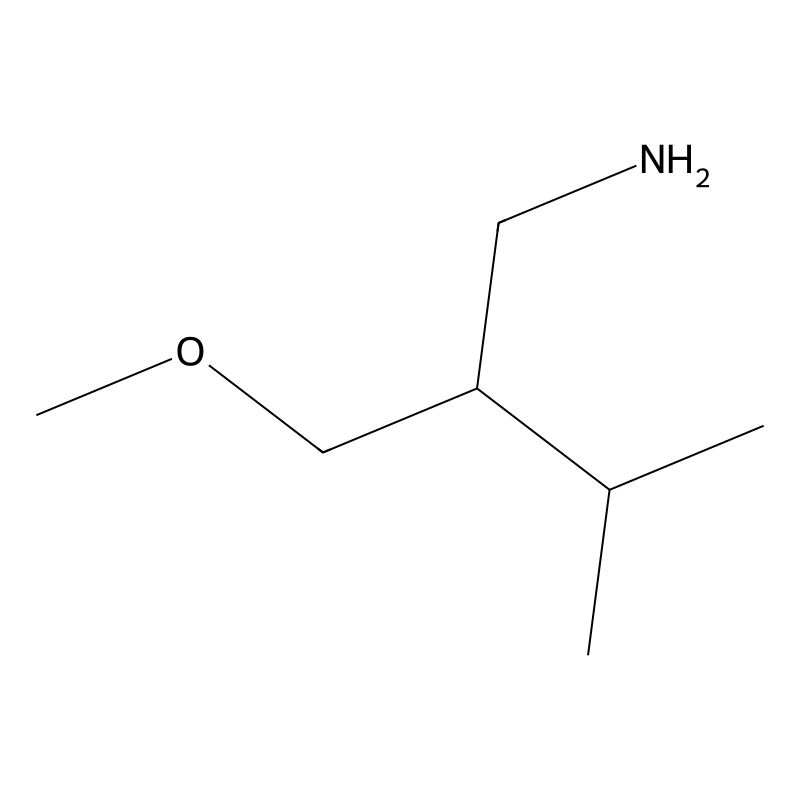

2-(Aminomethyl)-1-methoxy-3-methylbutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antibacterial and Antibiofilm Agents

Scientific Field: Biomedical Engineering and Microbiology Application Summary: The compound is used in the development of advanced antibacterial and antibiofilm agents, particularly in the form of cationic polymers . Methods of Application:

Anion Sensors

Scientific Field: Analytical Chemistry Application Summary: Utilized in the creation of anion sensors for selective detection of specific anions . Methods of Application:

Adsorption and Recovery of Heavy Metals

Scientific Field: Environmental Science and Material Science Application Summary: Applied in the adsorptive recovery of heavy metals from aqueous solutions . Methods of Application:

Drug Production

Scientific Field: Pharmaceutical Chemistry Application Summary: The compound’s derivatives are used in the production of various drugs. Methods of Application:

- Contribution to the synthesis of drugs like piroxicam, sulfapyridine, tenoxicam, and tripelennamine .

Polymer Development

Scientific Field: Polymer Chemistry Application Summary: The compound is involved in the synthesis of polymers with antimicrobial properties . Methods of Application:

- Development of polymers with rapid bactericidal effects and resistance to bacterial membrane-related mechanisms .

Catalysis in Organic Synthesis

Scientific Field: Organic Chemistry Application Summary: Acts as a catalyst or reagent in various organic synthesis reactions. Methods of Application:

2-(Aminomethyl)-1-methoxy-3-methylbutane is an organic compound characterized by its unique structure, which includes an aminomethyl group, a methoxy group, and a methyl group attached to a butane backbone. Its molecular formula is and it has a molecular weight of approximately 131.2 g/mol. The compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.

- Oxidation: This process can convert the compound into corresponding aldehydes or ketones using agents like potassium permanganate or chromium trioxide.

- Reduction: The compound can be reduced to form alcohols or primary amines, typically using lithium aluminum hydride or sodium borohydride.

- Substitution: The aminomethyl and methoxy groups can participate in substitution reactions, leading to the formation of new compounds when treated with halogenating agents like chlorine or bromine.

Common Reagents and Conditions

The reactions often require specific conditions:

- Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.

- Reduction: Lithium aluminum hydride or sodium borohydride serve as reducing agents.

- Substitution: Halogenating agents facilitate substitution reactions under appropriate conditions.

Research indicates that 2-(Aminomethyl)-1-methoxy-3-methylbutane may exhibit biological activity by interacting with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, potentially influencing their activity. The methoxy group may enhance the compound's solubility and reactivity, making it a candidate for further biological studies .

Synthetic Routes

The synthesis of 2-(Aminomethyl)-1-methoxy-3-methylbutane can be achieved through various methods:

- Reaction with Chloromethyl Compounds: One common method involves the reaction of 2-(Chloromethyl)-1-methoxy-3-methylbutane with ammonia or an amine in a solvent like ethanol under elevated temperatures to facilitate substitution.

- Methylation Reactions: Another approach includes the methylation of suitable precursors using methanol and a catalyst to introduce the methoxy group.

Industrial Production

In industrial settings, continuous flow processes may be employed to enhance yield and purity. Catalysts and optimized conditions are crucial for efficient synthesis, followed by purification methods such as distillation or recrystallization.

2-(Aminomethyl)-1-methoxy-3-methylbutane has several applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Biological Research: The compound is investigated for its potential interactions with biomolecules and its role in metabolic pathways.

- Pharmaceutical Development: It is explored as a building block for drug development due to its unique functional groups.

- Industrial Use: Utilized in producing specialty chemicals and materials .

The mechanism of action of 2-(Aminomethyl)-1-methoxy-3-methylbutane involves its interaction with biological molecules. The aminomethyl group facilitates hydrogen bonding, while the methoxy group may engage in hydrophobic interactions, affecting binding affinity and specificity. These characteristics make it a valuable subject for further pharmacological studies .

Similar Compounds

Some compounds similar to 2-(Aminomethyl)-1-methoxy-3-methylbutane include:

- 2-(Aminomethyl)-1-methoxy-3-methylpentane

- 2-(Aminomethyl)-1-ethoxy-3-methylbutane

- 2-(Aminomethyl)-1-methoxy-3-ethylbutane

Uniqueness

The uniqueness of 2-(Aminomethyl)-1-methoxy-3-methylbutane lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This specificity allows it to serve applications where other similar compounds may not be as effective.